molecular formula C27H28N4O2 B11348401 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11348401
M. Wt: 440.5 g/mol
InChI Key: KVJGRERCXFIDDO-BQYQJAHWSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of the quinazolinone core with 4-(4-methoxyphenyl)piperazine.

    Formation of the styryl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylvinyl]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H28N4O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C27H28N4O2/c1-33-23-11-9-22(10-12-23)30-13-15-31(16-14-30)27-28-19-24-25(29-27)17-21(18-26(24)32)8-7-20-5-3-2-4-6-20/h2-12,19,21H,13-18H2,1H3/b8-7+

InChI Key

KVJGRERCXFIDDO-BQYQJAHWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5

Origin of Product

United States

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